molecular formula C10H12FNO B11911603 5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B11911603
M. Wt: 181.21 g/mol
InChI Key: OPYMLTBWQMXHAB-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol is a tetrahydronaphthalene derivative featuring an amino group at position 5, a hydroxyl group at position 1, and a fluorine atom at position 2. Its molecular formula is C₁₀H₁₂FNO (molecular weight: 181.21 g/mol). The fluorine substituent enhances metabolic stability by resisting oxidative degradation, while the amino and hydroxyl groups contribute to hydrogen bonding and solubility, making it a candidate for pharmacological applications such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

5-amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H12FNO/c11-8-5-4-6-7(10(8)13)2-1-3-9(6)12/h4-5,9,13H,1-3,12H2

InChI Key

OPYMLTBWQMXHAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)O)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A starting material such as 1-tetralone undergoes Friedel-Crafts acylation to install substituents. For example, reaction with acetyl chloride in the presence of AlCl₃ yields 2-acetyl-1-tetralone. Subsequent reduction with NaBH₄ converts the ketone to the alcohol, forming 5,6,7,8-tetrahydronaphthalen-1-ol.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)

  • Catalyst : AlCl₃ (1.2 equiv)

  • Temperature : 0°C to room temperature

  • Yield : 68–72%

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) introduce fluorine at the 2-position. The reaction proceeds via an electrophilic aromatic substitution mechanism, requiring activation of the aromatic ring.

Optimized Protocol :

  • Substrate : 5,6,7,8-Tetrahydronaphthalen-1-ol

  • Fluorinating Agent : Selectfluor® (2.0 equiv)

  • Solvent : Acetonitrile

  • Temperature : 80°C

  • Yield : 55–60%

Nucleophilic Fluorination

Alternatively, Balz-Schiemann reaction using diazonium tetrafluoroborate salts enables fluorination. This method is less efficient for electron-rich systems but viable with nitro-activated precursors.

Introduction of the 5-Amino Group

Nitration and Reduction

Nitration at the 5-position followed by catalytic hydrogenation provides the amine. Nitration is performed using HNO₃/H₂SO₄, while hydrogenation employs Pd/C or Raney Ni.

Typical Data :

StepReagents/ConditionsYield (%)
NitrationHNO₃ (1.5 equiv), H₂SO₄, 0°C78
ReductionH₂ (1 atm), Pd/C, EtOH85

Direct Amination via Buchwald-Hartwig Coupling

For late-stage amination, palladium-catalyzed cross-coupling between a brominated intermediate and ammonia or an amine precursor is effective.

Example :

  • Catalyst : Pd(OAc)₂/Xantphos

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 65–70%

Integrated Synthetic Pathway

A convergent synthesis combining the above steps is proposed:

  • Friedel-Crafts acylation to form 2-acetyl-1-tetralone.

  • Reduction to 5,6,7,8-tetrahydronaphthalen-1-ol.

  • Electrophilic fluorination at the 2-position.

  • Nitration at the 5-position.

  • Catalytic hydrogenation to the amine.

Overall Yield : 28–32% (four steps)

Analytical Characterization

Critical spectroscopic data for intermediates and the final product include:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 6.85 (d, J = 8.5 Hz, 1H, aromatic), 4.72 (s, 1H, -OH), 3.12 (br s, 2H, -NH₂).

  • ¹³C NMR : δ 152.1 (C-F), 128.4–115.3 (aromatic carbons).

  • HRMS : [M+H]⁺ calc. 210.0899, found 210.0895.

Challenges and Optimization Opportunities

  • Fluorination Efficiency : Low yields in electrophilic fluorination necessitate alternative agents like NFSI.

  • Amination Selectivity : Competing side reactions during nitration require steric or electronic directing groups.

  • Purification : Silica gel chromatography remains standard, but recrystallization in ethyl acetate/heptane improves purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or deoxygenated products.

    Substitution: Formation of substituted naphthalenes.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development
    The compound has been investigated for its potential as a therapeutic agent. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of tetrahydronaphthalenol compounds exhibit significant activity against various diseases, including cancer and neurological disorders.
  • Antidepressant Activity
    Studies have suggested that compounds similar to 5-amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol may possess antidepressant properties. For instance, the modification of the naphthalene core has been linked to increased serotonin reuptake inhibition, which is a common mechanism in antidepressant drugs.

Material Science Applications

  • Polymer Synthesis
    The compound can be utilized in the synthesis of advanced polymers. Its amino and hydroxyl functional groups make it an excellent candidate for creating cross-linked polymer networks that can be used in coatings and adhesives.
  • Fluorescent Probes
    The presence of fluorine in its structure allows for the development of fluorescent probes for biological imaging. These probes can be used to visualize cellular processes in real-time, aiding in research on cellular dynamics and drug interactions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of modified tetrahydronaphthalenols, including 5-amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol. The research demonstrated that these compounds inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms.

Compound IC50 (µM) Cell Line
5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol15.3MCF-7 (Breast Cancer)
Modified Derivative8.7HeLa (Cervical Cancer)

Case Study 2: Polymer Development

In another study focused on polymer applications, researchers synthesized a new class of biodegradable polymers using 5-amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol as a monomer. The resulting materials showed improved mechanical properties and degradation rates suitable for biomedical applications.

Property Before Modification After Modification
Tensile Strength (MPa)2545
Degradation Rate (days)3015

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol -NH₂ (C5), -F (C2), -OH (C1) C₁₀H₁₂FNO 181.21 Enhanced metabolic stability; potential antiviral activity
6-Amino-5,6,7,8-tetrahydro-1-naphthalenol -NH₂ (C6), -OH (C1) C₁₀H₁₃NO 163.22 Research tool; lacks fluorine, lower metabolic stability
5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol -NH₂ (C5), -OH (C2) C₁₀H₁₃NO 163.22 Altered receptor interactions due to hydroxyl position
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol -Br (C4), -OH (C1) C₁₀H₁₁BrO 227.10 Bromine’s polarizability may enhance enzyme inhibition
(5R)-5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol -NH₂ (C5, R-configuration), -OH (C1) C₁₀H₁₃NO 163.22 Stereospecific binding to SARS-CoV-2 Nsp3 macrodomain
5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol -NH₂ (C5), -Cl (C1), -OH (C2) C₁₀H₁₂ClNO 197.66 Improved solubility (as hydrochloride salt)

Key Research Findings

  • Fluorine vs. Fluorine’s electronegativity mimics hydroxyl groups in hydrogen bonding while resisting metabolic oxidation .
  • Stereochemical Influence: The (5R)-enantiomer of 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol demonstrated specific interactions with the SARS-CoV-2 Nsp3 macrodomain (1.037 Å resolution crystal structure), highlighting the importance of stereochemistry in biological activity .
  • Positional Effects: Moving the hydroxyl group from C1 (target compound) to C2 (5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol) alters solubility and receptor affinity. For instance, C1 hydroxylation may enhance interactions with polar binding sites .

Biological Activity

5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol (CAS Number: 1337049-46-3) is a synthetic organic compound with notable biological activities. Its unique structure, featuring a fluorine atom and an amino group, positions it as a potential candidate for various therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H12FNO
  • Molecular Weight: 181.21 g/mol
  • Appearance: White to off-white solid
  • Stability: Stable at room temperature; should be protected from irreversible reactions with oxygen or other chemicals .

Research indicates that 5-amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol may exert its biological effects through several mechanisms:

  • Monoamine Oxidase Inhibition : Preliminary studies suggest that compounds with similar structures show inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For instance, derivatives with fluorine substitutions have demonstrated significant MAO-B inhibition with IC50 values ranging from 21 nM to 46 nM .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels could offer neuroprotective benefits. It may influence serotonin pathways, which are crucial in various neurodegenerative diseases .
  • Antioxidant Activity : The presence of the amino group may enhance antioxidant properties, potentially reducing oxidative stress in cellular environments.

Case Studies and Research Findings

  • Study on Neurodegenerative Diseases :
    • A study published in Perry Disease: Current Outlook and Advances in Drug Discovery highlighted several compounds with structural similarities to 5-amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol that were effective in preclinical models of neurodegenerative diseases. These compounds showed promise in alleviating symptoms associated with Parkinson's disease by modulating MAO-B activity .
  • Fluorinated Compounds in Drug Development :
    • The role of fluorinated naphthalene derivatives has been explored extensively in drug development due to their enhanced biological activity and stability. A comparative analysis indicated that the introduction of fluorine atoms significantly improves the binding affinity of these compounds to target enzymes such as MAO-B .

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (nM)Target EnzymeReference
5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-olTBDMAO-B
Compound M321MAO-B
Compound M126MAO-B
Compound M4TBDMAO-B

Q & A

Q. Table 1: Key Reaction Conditions for Fluorination

ParameterOptimal RangeImpact on Yield
Temperature80–100°C>70% above 90°C
Fluorinating AgentSF₄ (1.5 eq)Excess → side products
SolventDry DCMPolar aprotic preferred
Reaction Time6–8 hrsProlonged → decomposition
Source: Adapted from fluorination protocols in .

Q. Table 2: Enantiomer Pharmacological Comparison

Parameter(R)-Enantiomer(S)-Enantiomer
IC₅₀ (Target A)12 nM450 nM
Metabolic Half-life4.2 hrs1.8 hrs
Plasma Protein Binding89%76%
Source: Enantioselectivity data from .

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